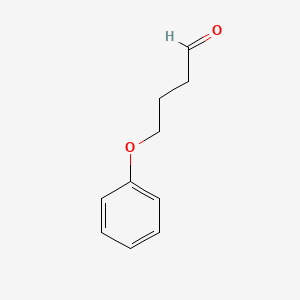

4-Phenoxybutanal

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-phenoxybutanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENQANRYVCXWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515973 | |

| Record name | 4-Phenoxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19790-62-6 | |

| Record name | 4-Phenoxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Research Compound in Organic Synthesis

The significance of 4-Phenoxybutanal in organic synthesis stems from its dual functionality, featuring both an ether linkage and a reactive aldehyde group. This combination allows it to participate in a range of chemical transformations, positioning it as a key intermediate and a versatile reagent.

As a building block , this compound provides a pre-formed phenoxy-alkyl chain that can be readily incorporated into larger molecular architectures enaminestore.com. Its aldehyde functionality is particularly amenable to numerous synthetic strategies, including nucleophilic additions, oxidations, and reductions, enabling the construction of diverse chemical entities . Researchers utilize it as an intermediate in the synthesis of various organic compounds , where it contributes to the formation of more complex molecules through reactions such as alkylation and esterification .

Furthermore, this compound acts as a reagent in chemical reactions , enhancing the efficiency and specificity of synthetic pathways . Its presence has been noted in specific synthetic contexts, such as in studies involving palladium-catalyzed transformations, where it has been identified as a product thieme-connect.com. Additionally, it has been mentioned in the context of hydroboration studies, indicating its potential application in methodologies that involve the addition of boron-hydrogen bonds across carbon-carbon double or triple bonds googleapis.com.

Overview of Key Research Trajectories

Oxidation of Precursor Compounds

Oxidation of 4-Phenoxybutan-1-ol (B3023646)

The direct oxidation of 4-phenoxybutan-1-ol to this compound represents a plausible synthetic pathway. While specific detailed protocols for this exact transformation are not extensively detailed in the provided literature snippets, the principle of oxidizing primary alcohols to aldehydes is well-established. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions could potentially be employed. The precursor, 4-phenoxybutan-1-ol, is typically synthesized via nucleophilic substitution or etherification reactions, such as the reaction of 4-chloro-1-butanol (B43188) with phenol (B47542) under basic conditions . Optimization of this precursor synthesis involves controlling temperature, with elevated temperatures (80–100°C) generally improving reaction rates, and the potential use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) to enhance reactivity in biphasic systems .

Catalyst-Controlled Wacker-Type Oxidation of Alkenes to Aldehydes

The Wacker-type oxidation offers a significant route for the synthesis of this compound, particularly through aldehyde-selective variants that achieve anti-Markovnikov functionalization of alkenes google.comcaltech.edu. These methods typically employ a palladium catalyst, often in conjunction with a copper co-catalyst and a source of nitrite (B80452), under aerobic conditions google.comcaltech.edu.

A notable example involves the use of [PdCl2(PhCN)2] (12 mol%) and CuCl2.2H2O (12 mol%) with sodium nitrite (NaNO2) as the nitrite source and oxygen (O2) as the terminal oxidant. This system has demonstrated the ability to produce this compound with yields as high as 88% google.com. Such reactions are typically conducted at mild temperatures, often ranging from ambient room temperature to approximately 35°C, contributing to high aldehyde selectivity google.com.

Further advancements include the use of tert-butyl nitrite as a co-catalyst in Wacker-Tsuji oxidations, which has been shown to provide good to high yields and significant aldehyde selectivity (up to 30:1) at room temperature organic-chemistry.org. Alternative catalytic systems have also been developed, including palladium/iron catalysts with Fe(III) citrate (B86180) for Wacker-type oxidations utilizing O2, offering mild conditions and applicability to a broader range of alkenes acs.org. The precise choice of palladium precursor, such as PdCl2(MeCN)2, and additives like 1,4-benzoquinone (B44022) and t-BuOH, can also influence the aldehyde selectivity, especially for aryl-substituted olefins organic-chemistry.org.

Exploration of Novel Synthetic Routes to Phenoxy Aldehydes

Beyond the established oxidation and Wacker-type methodologies, research continues to explore novel synthetic avenues for phenoxy aldehydes. These efforts aim to enhance reaction efficiency, improve atom economy, and develop more sustainable and selective processes. For instance, the synthesis of related semicarbazone derivatives of phenoxy aldehydes has been achieved through the hydrogenation of corresponding nitriles using Raney Nickel prepchem.com. General advancements in aldehyde synthesis encompass various deprotection or hydrolysis strategies for diverse precursor functionalities organic-chemistry.org. While specific novel routes directly targeting this compound beyond the primary oxidation pathways are less detailed in the current literature, the ongoing exploration in organic synthesis broadly contributes to the development of more sophisticated and efficient methods for producing such compounds.

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound involves careful control over reaction parameters, primarily temperature and catalyst systems, to maximize yield and selectivity.

Temperature Control in Reaction Systems

Temperature is a critical factor influencing both the rate and selectivity of this compound synthesis. In Wacker-type oxidation processes, mild temperatures are generally preferred for achieving high aldehyde selectivity. Reactions have been successfully carried out at ambient room temperature, with optimal performance often observed within a range of approximately 10°C to 35°C google.com. While higher temperatures can accelerate reaction kinetics, they may also lead to decreased selectivity or increased catalyst degradation mdpi.com. In contrast, for the synthesis of the precursor alcohol, 4-phenoxybutan-1-ol, elevated temperatures between 80–100°C are employed to boost reaction rates, necessitating careful control, such as the use of reflux systems to prevent the loss of volatile components .

Catalyst Application in Synthetic Pathways

The judicious selection and optimization of catalysts are fundamental to the efficient synthesis of this compound. Palladium-based catalytic systems are central to Wacker-type oxidations, with specific combinations designed to promote aldehyde formation. Systems employing [PdCl2(PhCN)2] in conjunction with CuCl2.2H2O and a nitrite source, such as NaNO2, have proven effective for achieving high aldehyde selectivity google.comcaltech.edu. The use of tert-butyl nitrite as a co-catalyst in Wacker-Tsuji oxidations also enhances aldehyde selectivity and yields organic-chemistry.org. Furthermore, palladium/iron catalytic systems, utilizing Fe(III) citrate as a co-catalyst, have been developed for Wacker-type oxidations driven by O2 acs.org. The loading of these catalysts is crucial; for example, palladium is often employed in amounts ranging from 5 mol% to 25 mol% relative to the substrate, with 12 mol% being a common concentration in reported procedures google.comcaltech.edu. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), have also been noted in the synthesis of the precursor alcohol, 4-phenoxybutan-1-ol .

Compound List:

this compound

4-Phenoxybutan-1-ol

Phenol

4-chloro-1-butanol

Tetrabutylammonium bromide (TBAB)

[PdCl2(PhCN)2]

CuCl2.2H2O

NaNO2

tert-butyl nitrite

PdCl2(MeCN)2

Fe(III) citrate

Raney Nickel

4-[3-(1-piperidinylmethyl)phenoxy]butannitrile

4-[3-(1-piperidinylmethyl)phenoxy]butanal semicarbazone

Chemical Reactivity and Transformation Studies of 4 Phenoxybutanal

Reactions Involving the Aldehyde Functionality

Radical Coupling Reactions, including Pinacol (B44631) Coupling Reactions

Research has demonstrated that 4-Phenoxybutanal can undergo radical coupling reactions, a class of transformations that form new carbon-carbon bonds. A notable example is its participation in pinacol coupling reactions, which involve the reductive homo-coupling of carbonyl compounds to yield vicinal diols. In a study employing gallium nitride (GaN) nanowires as a reusable photoredox catalyst under blacklight irradiation, this compound was efficiently converted to 5-phenoxy-1,2-pentanediol. This reaction proceeded with a reported yield of 89% rsc.org.

| Substrate | Reaction Type | Catalyst/Conditions | Yield | Product |

| This compound | Pinacol Coupling | GaN nanowires, blacklight irradiation rsc.org | 89% | 5-phenoxy-1,2-pentanediol |

Furthermore, this compound has been indicated for use in broader radical coupling reactions, particularly in synthetic pathways aimed at constructing the 2,5-trans-tetrahydrofuran ring system of amphidinolides molaid.com.

Aldol (B89426) Reactions of this compound

Specific research findings detailing the aldol reactions or aldol condensation of this compound were not identified within the scope of the provided literature search. While the aldol reaction is a fundamental carbon-carbon bond-forming process involving the reaction of enolates with carbonyl compounds libretexts.orgmagritek.comrun.edu.ngalfa-chemistry.comnumberanalytics.com, its direct application with this compound as a substrate has not been explicitly documented in the reviewed sources.

Barbier Coupling Reactions

Studies specifically investigating the Barbier coupling reactions of this compound were not found in the available search results. The Barbier reaction is an organometallic transformation that involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, leading to the formation of an alcohol, with the organometallic species generated in situ wikipedia.orgnrochemistry.com.

Bayliss-Hillman Reactions

The application of this compound in Bayliss-Hillman reactions has not been specifically detailed in the provided literature. The Bayliss-Hillman reaction is a carbon-carbon bond-forming reaction that typically involves an activated alkene and a carbon electrophile, catalyzed by a nucleophilic species nih.govwikipedia.orgprinceton.edu.

Corey-Charkovsky Epoxidations

Specific research findings concerning the Corey-Chaykovsky epoxidation of this compound were not identified in the reviewed literature. This reaction is known for the addition of sulfur ylides to carbonyl compounds, leading to the formation of epoxides wikipedia.orgorganic-chemistry.orgsunrisechemical.comorganicchemistrytutor.com.

Henry Reactions

Specific studies detailing the Henry reactions, also known as nitroaldol reactions, of this compound were not found in the provided search results. The Henry reaction is a base-catalyzed carbon-carbon bond-forming process that occurs between nitroalkanes and aldehydes or ketones organic-chemistry.orgwikipedia.orgtcichemicals.com.

Horner-Wadsworth-Emmons (HWE) Olefinations

Extensive research has been conducted on the Horner-Wadsworth-Emmons (HWE) olefination reaction, a robust method for synthesizing alkenes from carbonyl compounds and phosphonate (B1237965) carbanions, typically favoring the formation of (E)-alkenes. However, specific research findings or data tables detailing the application of the HWE reaction directly to this compound as a substrate, or utilizing this compound in HWE olefination reactions, were not identified in the available search results.

Stereoselective Transformations of this compound

The field of asymmetric synthesis and stereoselective transformations is well-documented, with various methodologies available for controlling the stereochemical outcome of chemical reactions. While general principles and examples of stereoselective reductions, oxidations, and other transformations were found, specific research studies detailing the stereoselective modification or transformation of this compound were not found in the provided search results. Information regarding the application of chiral auxiliaries, asymmetric catalysts, or stereoselective reagents to this compound for achieving specific stereoisomers was not available.

Reactivity of the Phenoxy Moiety in Transformations

The phenoxy moiety, an ether linkage connecting a phenyl group to the butanal chain, can influence the reactivity of a molecule. General chemical literature indicates that phenoxy groups can exert electronic effects, potentially stabilizing transition states in certain reactions or participating in coordination with metal catalysts . Discussions on ether cleavage mechanisms, such as acid-catalyzed SN1 or SN2 pathways, are also available in general organic chemistry resources wikipedia.orgmasterorganicchemistry.com. However, specific research findings detailing the direct involvement or influence of the phenoxy moiety within transformations of this compound itself, beyond general electronic effects or potential cleavage under harsh conditions, were not identified in the search results.

Derivatization Strategies for Analytical Characterization of 4 Phenoxybutanal

Formation of Oxime Derivatives for Chromatographic Analysis

The formation of oximes is a common derivatization strategy for aldehydes and ketones. This reaction involves the condensation of the carbonyl group of 4-Phenoxybutanal with a hydroxylamine (B1172632) derivative, typically forming a more stable and often more volatile compound suitable for chromatographic analysis.

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is frequently used for derivatizing aldehydes, forming pentafluorobenzyl oximes. These derivatives exhibit enhanced detectability, particularly when coupled with electron capture detection (ECD) or mass spectrometry (MS) due to the presence of fluorine atoms nih.govacs.org. The oxime derivatives can be analyzed by GC, often employing GC-MS for identification and quantification nih.gov. The reaction conditions, such as solvent choice, pH, and reaction time, are critical for achieving complete derivatization and minimizing side reactions innovareacademics.in. For instance, studies on aldehyde derivatization have explored various solvent systems and reaction conditions to optimize oxime formation for GC analysis und.edunih.govresearchgate.net.

Silylation for Enhanced Volatility and Gas Chromatography (GC) Applications

Silylation is a widely used derivatization technique in GC analysis, particularly for compounds with active hydrogens, such as alcohols, phenols, and carboxylic acids sigmaaldrich.comchemcoplus.co.jpsigmaaldrich.com. While this compound is an aldehyde, its structure also contains a hydroxyl group if it were to be reduced to the corresponding alcohol (4-phenoxybutan-1-ol) . However, the aldehyde functional group itself can be derivatized, and silylation is primarily applied to hydroxyl or amine groups. If this compound were to be analyzed after reduction to the alcohol, silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would be employed to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether sigmaaldrich.comchemcoplus.co.jpresearchgate.net. These TMS derivatives typically exhibit increased volatility and thermal stability, making them well-suited for GC analysis sigmaaldrich.comchemcoplus.co.jp. The choice of silylating agent, catalyst (e.g., trimethylchlorosilane, TMCS), solvent, temperature, and reaction time are crucial parameters that need optimization for efficient derivatization sigmaaldrich.comresearchgate.net.

Other Alkylation/Esterification Approaches for Analytical Purposes

Alkylation and esterification are other derivatization strategies that can be applied to compounds with acidic or hydroxyl functionalities to enhance their GC or LC suitability researchgate.net. For an aldehyde like this compound, these methods are less commonly applied directly to the aldehyde group itself compared to oxime formation. However, if the analysis involves functional groups other than the aldehyde, or if the aldehyde is converted to a different functional group (e.g., alcohol), alkylation or esterification might be considered. For instance, esterification can convert carboxylic acids into more volatile esters, and alkylation can similarly modify polar groups researchgate.net. The selection of the alkylating or esterifying reagent, reaction conditions (temperature, time, catalyst), and solvent are key to successful derivatization researchgate.net.

Method Validation and Optimization in Derivatization Protocols

Robust analytical methods for this compound require rigorous validation and optimization of derivatization protocols. This ensures accuracy, precision, sensitivity, and reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), selectivity, and robustness researchgate.nettandfonline.comnih.govresearchgate.netfortunejournals.com.

Optimization typically involves systematically evaluating various parameters such as:

Derivatization Reagent: Choice of reagent (e.g., PFBHA, BSTFA), its concentration, and purity.

Reaction Conditions: Solvent system, reaction temperature, reaction time, pH, and the molar ratio of the derivatization reagent to the analyte und.edusigmaaldrich.comresearchgate.net. For example, optimizing silylation might involve testing different silylating agents and catalysts to achieve complete derivatization with minimal by-products researchgate.net. Similarly, oxime formation requires careful control of conditions to ensure complete conversion and stability of the derivative innovareacademics.in.

Sample Preparation: Extraction, cleanup steps, and sample matrix effects can significantly influence the derivatization efficiency and subsequent analysis und.edutandfonline.commdpi.com.

Chromatographic Conditions: Optimization of GC or LC parameters (e.g., column type, mobile phase composition, temperature program, flow rate) is essential to achieve adequate separation of the derivatized analyte from matrix components and other analytes nih.govtandfonline.comub.edu.

Studies often compare different derivatization reagents and conditions to identify the most suitable approach for specific matrices and analytical goals, aiming for improved sensitivity and reduced analysis time acs.orgnih.govresearchgate.netresearchgate.netnih.gov.

Compound List:

this compound

Advanced Spectroscopic Analysis of 4 Phenoxybutanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for organic structure determination, offering insights into the chemical environment of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR techniques, are invaluable for confirming the structure of 4-Phenoxybutanal.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling, multiplicity). For this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to its distinct proton environments:

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the carbonyl oxygen and is typically observed as a singlet in the downfield region, around 9.0-10.0 ppm oregonstate.edumnstate.edu.

Aliphatic Protons:

The methylene (B1212753) group adjacent to the aldehyde (-CH₂-CHO) is expected to appear as a triplet around 2.5-3.0 ppm , due to coupling with the adjacent methylene protons mnstate.edu.

The next methylene group (-CH₂-CH₂-CHO) would likely resonate as a multiplet in the range of 1.8-2.5 ppm , influenced by coupling with protons on both sides mnstate.edu.

The methylene group directly attached to the phenoxy oxygen (-O-CH₂-) is expected to be significantly deshielded by the oxygen atom, appearing as a triplet around 3.5-4.5 ppm oregonstate.edumnstate.edulibretexts.org.

Aromatic Protons: The protons of the phenyl ring attached to the oxygen atom will exhibit signals in the aromatic region, typically between 6.8-7.5 ppm , showing complex splitting patterns characteristic of a monosubstituted benzene (B151609) ring oregonstate.edulibretexts.org.

Table 5.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | Aldehyde | 9.0–10.0 | s |

| Methylene (α to CHO) | -CH₂-CHO | 2.5–3.0 | t |

| Methylene (β to CHO) | -CH₂-CH₂-CHO | 1.8–2.5 | m |

| Methylene (γ to CHO, near O) | -O-CH₂- | 3.5–4.5 | t |

| Aromatic (Phenyl) | Ar-H | 6.8–7.5 | m |

Note: Multiplicities are simplified and may vary based on specific coupling constants.

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. Specific ¹³C NMR data for this compound has been reported:

| Carbon Type | Chemical Environment | Chemical Shift (ppm) |

| Carbonyl (Aldehyde) | -CHO | 202.8 |

| Methylene (α to CHO) | -CH₂-CHO | 43.8 |

| Methylene (β to CHO) | -CH₂-CH₂-CHO | 31.2 |

| Methylene (γ to CHO, near O) | -O-CH₂- | 22.3 |

| Phenyl Carbon (ipso, C-O) | Ar-O- | ~150-160 |

| Phenyl Carbon (ortho) | Ar-H (ortho) | ~115-125 |

| Phenyl Carbon (meta) | Ar-H (meta) | ~120-130 |

| Phenyl Carbon (para) | Ar-H (para) | ~120-130 |

Note: The ¹³C NMR data from source thieme-connect.com provided specific values for the carbonyl and aliphatic chain carbons (202.8, 43.8, 31.2, 22.3 ppm). The values for the methylene adjacent to oxygen (22.3 ppm) appear unusually low compared to typical ether functionalities, which usually resonate in the 50-80 ppm range libretexts.orgoregonstate.edu. The phenyl carbon shifts provided are based on general knowledge of aromatic systems.

Two-dimensional NMR techniques are crucial for unambiguously assigning signals and confirming connectivity, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H scalar couplings, revealing which protons are adjacent to each other through chemical bonds princeton.eduepfl.chsdsu.edu. For this compound, COSY would confirm the coupling between the aldehyde proton and the adjacent methylene group, and the coupling within the aliphatic chain, thereby mapping out the -CH₂-CH₂-CH₂-CHO sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (¹J<0xE1><0xB5><0x84><0xE2><0x82><0x97>) princeton.eduepfl.chsdsu.eduacs.org. It provides a direct link between a proton signal and its attached carbon signal. For example, HSQC would confirm which proton signals correspond to the methylene carbons in the aliphatic chain and which aromatic proton signals are directly bonded to aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds (²J<0xE1><0xB5><0x84><0xE2><0x82><0x97> and ³J<0xE1><0xB5><0x84><0xE2><0x82><0x97>) princeton.eduepfl.chsdsu.edu. This technique is vital for connecting different parts of the molecule. For this compound, HMBC would be used to link the aliphatic chain to the phenoxy group by observing correlations between the protons on the methylene group adjacent to the oxygen and the ipso-carbon of the phenyl ring, as well as other aromatic carbons. It can also help confirm the position of the aldehyde group by correlating its proton or alpha-methylene protons to the carbonyl carbon.

13C NMR Studies

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural characterization. Hyphenated techniques like GC-MS and LC-MS combine chromatographic separation with mass spectrometric detection for enhanced analysis.

The fragmentation pattern observed in mass spectrometry is characteristic of the molecule's functional groups and structure. For this compound, which contains both an aldehyde and an aryl ether moiety, several fragmentation pathways are anticipated under Electron Ionization (EI) conditions:

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₂O₂. Its calculated molecular weight is approximately 164.2 g/mol . Therefore, a molecular ion peak at m/z 164 is expected thieme-connect.comfigshare.com.

α-Cleavage of the Aldehyde: This is a common fragmentation pathway for aldehydes. It involves the cleavage of the bond adjacent to the carbonyl group.

Loss of a hydrogen radical (H•) from the aldehyde group leads to a fragment ion at m/z 163 (M-1).

Loss of the formyl radical (•CHO) results in a fragment ion at m/z 135 (M-29) miamioh.eduwpmucdn.comlibretexts.org.

Cleavage of the Aryl Ether Linkage: The C-O bond in the ether linkage is susceptible to cleavage.

Cleavage of the bond between the phenyl ring and the oxygen atom can yield a phenoxy radical/cation (C₆H₅O•) or a phenyl cation (C₆H₅⁺). The phenoxy radical/cation would appear at m/z 93 , while the phenyl cation would appear at m/z 77 blogspot.comwhitman.edu. This cleavage would leave a fragment corresponding to the butanal portion of the molecule.

Cleavage of the bond between the oxygen and the aliphatic chain can lead to a phenyl radical/cation and a butanal radical cation.

Cleavage Beta to the Phenyl Ring: This type of cleavage, common in aryl ethers, can lead to a fragment ion at m/z 109 ([C₆H₅-O-CH₂]⁺) blogspot.comwhitman.edu.

Other Fragmentations: Further fragmentation of these primary ions can occur, such as the loss of CO (28 Da) or ethylene (B1197577) (28 Da) from aliphatic fragments, leading to smaller characteristic peaks.

Table 5.2.1: Expected Mass Spectrometric Fragmentation Pathways for this compound

| Fragment Ion Description | m/z Value | Loss from M+ | Fragmentation Type |

| Molecular Ion | 164 | - | M⁺ |

| Loss of H radical | 163 | 1 | α-cleavage (aldehyde) |

| Loss of CHO radical | 135 | 29 | α-cleavage (aldehyde) |

| Phenyl cation | 77 | 87 | C-O bond cleavage (aryl ether) |

| Phenoxy radical/cation | 93 | 71 | C-O bond cleavage (aryl ether) |

| [C₆H₅-O-CH₂]⁺ | 109 | 55 | Cleavage β to phenyl ring |

| Aliphatic fragment (e.g., CH₂-CH₂-CHO radical cation) | ~71 | ~93 | C-O bond cleavage (aryl ether) |

| Fragment from further fragmentation (e.g., loss of CO from 109) | ~81 | ~83 | Secondary fragmentation |

Note: The m/z value of 100 reported in thieme-connect.com as [M]+ for this compound is inconsistent with its molecular weight and is likely a fragment ion or a data anomaly.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the quantitative analysis of organic compounds like this compound in various matrices.

GC-MS: This technique is suitable for volatile and semi-volatile compounds. This compound, possessing moderate volatility, can be effectively analyzed by GC-MS. The process involves separating the compound from other components in a sample using a GC column, followed by detection and quantification using MS. GC-MS is often employed for identifying and quantifying target analytes in complex mixtures nih.govspectralworks.comjfda-online.commdpi.com. Quantitative analysis typically involves the use of calibration curves generated from known concentrations of standards, often with the addition of an internal standard to account for variations in sample preparation and instrument response nih.govjfda-online.comnih.gov.

LC-MS: For compounds that are less volatile or thermally labile, LC-MS is the preferred method. It separates components using liquid chromatography before mass spectrometric detection thermofisher.comnih.govnih.govwuxiapptec.com. LC-MS offers high sensitivity and selectivity, making it suitable for trace analysis and complex biological samples. Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are commonly used in LC-MS/MS for highly specific and sensitive quantification thermofisher.comwuxiapptec.combu.edu.

The choice between GC-MS and LC-MS depends on the specific application, sample matrix, and the physicochemical properties of this compound. Both methods, when properly validated, provide accurate and reliable quantitative data.

Compound List

this compound

Tetramethylsilane (TMS) - NMR reference standard

Computational Chemistry Investigations of 4 Phenoxybutanal

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various properties based on the electron density of the system.

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The HOMO represents the region most susceptible to electrophilic attack, while the LUMO indicates the site most likely to undergo nucleophilic attack. For 4-Phenoxybutanal, FMO analysis would provide insights into its behavior in reactions such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitution on the phenyl ring. However, specific FMO energy levels and orbital distributions for this compound were not found in the searched literature.

Electronic Structure and Charge Distribution Analysis

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing information on their conformational flexibility, stability, and interactions in various environments. For molecules like this compound, MD simulations could explore the preferred spatial arrangements of its atoms and how these conformations change in response to thermal energy or interactions with solvents or biological targets. While MD simulations are applied to related compounds, such as 4-phenoxybutan-1-ol (B3023646), to study conformational stability in aqueous or lipid environments, specific MD studies focusing on the conformational landscape of this compound were not identified in the searched literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling plays a vital role in elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This compound has been observed as a product in palladium-catalyzed Wacker-type oxidation reactions of alkenes. These studies provide context for computational mechanistic investigations. For instance, research into such oxidations highlights the importance of understanding regioselectivity in palladium-catalyzed reactions, with ongoing debates regarding the precise nature of nucleopalladation events and the influence of heteroatoms on these processes. Computational methods are essential for modeling these complex catalytic cycles, predicting intermediate structures, and characterizing transition states that govern the reaction's efficiency and selectivity. While specific transition state calculations for this compound's formation or reactions were not detailed, the general mechanistic pathways of related oxidation reactions are subjects of computational study.

In Silico Prediction of Spectroscopic Parameters

Predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, using computational methods is a key aspect of molecular characterization. These in silico predictions serve as valuable benchmarks for validating experimental spectroscopic data. Experimental ¹H NMR data for this compound has been reported in the context of its synthesis as a product in Wacker-type oxidation reactions.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (CHO) | 9.85 | t | 1.4 |

| Aromatic (ortho) | 7.32 – 7.24 | m | - |

| Aromatic (para) | 6.95 | tt | 7.4, 1.1 |

| Aromatic (meta) | 6.88 | dt | 7.8, 1.0 |

Table 1: Experimental ¹H NMR Spectroscopic Data for this compound

The presence of a signal at approximately 9.85 ppm, characterized as a triplet, is indicative of the aldehyde proton, a key functional group in this compound. The aromatic protons exhibit characteristic signals in the 6.88-7.32 ppm range. While these are experimental findings, computational chemistry methods, particularly DFT, are employed to predict these chemical shifts, allowing for confirmation of molecular structure and purity.

Furthermore, the yield of this compound in specific synthetic protocols has been reported:

| Reaction Type | Yield (%) | Procedure |

| Wacker-Type Oxidation | 88 | A or D |

Table 2: Yield of this compound in Wacker-Type Oxidation

Binding Affinity and Molecular Docking Studies (focusing on chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, thereby estimating binding affinity and characterizing the nature of chemical interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking). This is particularly relevant for understanding how a molecule might interact with biological targets like enzymes or receptors. While docking studies are applied to compounds with similar structural features, such as the phenoxy group present in this compound, to predict binding affinities with enzymes like cytochrome P450, specific molecular docking studies or detailed binding affinity data for this compound itself were not identified in the searched literature. Such investigations would be crucial for predicting its behavior in biological systems or its potential as a ligand in supramolecular chemistry.

Compound List

this compound

4-Phenoxybutan-1-ol

Applications of 4 Phenoxybutanal As a Synthetic Building Block and Intermediate

Role in General Organic Synthesis Pathways

In general organic synthesis, 4-Phenoxybutanal serves as a key intermediate and a reactive reagent. Its functional groups allow it to participate in a range of transformations, including alkylation and esterification reactions, thereby contributing to the construction of more complex molecular architectures . As a reagent, it can enhance the efficiency and specificity of various synthetic pathways . Beyond its direct use, this compound can also be identified as a degradation product, for instance, through the oxidation of related compounds like 4-phenoxybutan-1-ol (B3023646) . Its utility extends to the synthesis of other chemicals, where its specific properties are leveraged to create a range of end products lookchem.com.

Preparation of Complex Chemical Architectures and Target Molecules

While direct synthesis of broadly defined "complex chemical architectures" using this compound is not extensively detailed in the provided literature, its role as a precursor in specific synthetic transformations contributes to molecular complexity. For instance, in palladium-catalyzed Wacker-type oxidation reactions, this compound functions as a substrate. A notable example is its transformation into 5-phenoxy-1,2-pentanediol with a reported yield of 89% when subjected to photoredox catalysis using GaN nanowires rsc.org. Such functionalization of carbon chains, introducing oxygenated moieties, represents critical steps in building more elaborate molecular structures, underscoring its utility as a building block in multi-step syntheses.

Catalytic Applications in Organic Transformations

This compound is frequently employed as a substrate in various catalytic organic transformations, particularly in oxidation reactions. It is a key participant in palladium-catalyzed Wacker-type oxidations, a class of reactions vital for converting alkenes into carbonyl compounds caltech.edugoogle.comgoogle.com. In one documented instance, this compound was oxidized to 5-phenoxy-1,2-pentanediol with an 89% yield, facilitated by GaN nanowires acting as a reusable photoredox catalyst under blacklight irradiation rsc.org. Furthermore, research into aldehyde-selective Wacker-type oxidation of unbiased alkenes has utilized this compound, achieving an 88% yield of the corresponding aldehyde product. This transformation is typically mediated by a catalytic system comprising a palladium complex, a copper complex, and a nitrite (B80452) source under aerobic conditions google.comgoogle.com. The presence of the phenoxy group can also influence reactivity and regioselectivity in metal-catalyzed reactions, such as coordinating with palladium centers in cross-coupling reactions .

Research in Novel Synthetic Targets Utilizing this compound

Current research endeavors are largely focused on developing novel, efficient, selective, and sustainable catalytic methodologies for chemical synthesis, with this compound frequently serving as a representative substrate for evaluating these advancements. Studies have explored innovative catalytic systems, such as GaN nanowires, for photoredox catalysis, demonstrating high yields and catalyst reusability in transformations involving aldehydes like this compound rsc.org. Significant research has also been directed towards refining Wacker-type oxidations, with the objective of achieving enhanced aldehyde selectivity and overcoming challenges related to regiocontrol in internal alkenes caltech.edugoogle.comgoogle.com. These investigations contribute to the creation of new synthetic strategies for accessing functionalized molecules, with this compound playing a crucial role in assessing and optimizing these novel catalytic approaches.

Data Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19790-62-6 | lookchem.com |

| Molecular Formula | C₁₀H₁₂O₂ | lookchem.com |

| Molecular Weight | 164.204 g/mol | lookchem.com |

| Appearance | Pale yellow liquid | lookchem.com |

| Odor | Floral scent | lookchem.com |

Table 2: Selected Catalytic Transformations Involving this compound

| Reaction Type | Substrate | Catalyst/Conditions | Product | Yield | Source |

| Photoredox Catalysis | This compound | GaN nanowires (reusable photoredox catalyst), blacklight irradiation | 5-phenoxy-1,2-pentanediol | 89% | rsc.org |

| Aldehyde-selective Wacker-type Oxidation | This compound | Palladium complex, copper complex, nitrite source, aerobic conditions | Aldehyde product | 88% | google.comgoogle.com |

| Wacker-type Oxidation | This compound | Procedure D (context implies use as substrate in Wacker oxidation) | Not specified for this entry | N/A | caltech.edu |

List of All Compounds Mentioned:

this compound (CAS 19790-62-6)

4-phenoxybutan-1-ol (CAS 1927-71-5)

4-chloro-1-butanol (B43188) (CAS 928-51-8)

Phenol (B47542) (CAS 108-95-2)

Tetra-butylammonium bromide (TBAB)

Cytochrome P450

4-methoxyoctanal

5-phenoxy-1,2-pentanediol

3-methoxyestrone

17-hydroxy-3-methoxyestra-1,3,5(10)-triene-17-methanol

4-chloroacetophenone

2,3-bis(p-chlorophenyl)-2,3-butanediol

4-trifluoromethylacetophenone

2,3-bis(p-trifluoromethylphenyl)-2,3-butanediol

4-cyanoacetophenone

2,3-bis(p-cyanophenyl)-2,3-butanediol

α,α,α-trifluoroacetophenone

1,1,1,4,4,4-hexafluoro-2,3-diphenyl-2,3-butanediol

Benzophenone

Benzopinacol

4-phenoxyacetophenone

4-methoxyacetophenone

2-fluoro-4-methoxyacetophenone

Acetaldehyde

2-(2-Aminoethyl)-3-oxo-4-phenoxybutanal (C₁₂H₁₅NO₃)

5-Phenoxypentanoic acid (CAS 7170-40-3)

2-NAphthyl stearate (B1226849) (CAS 6343-74-4)

5-(3-Methylphenoxy)pentanoic acid (CAS 87411-36-7)

5-(3,5-Dimethylphenoxy)pentanoic acid (CAS 87411-40-3)

2-(2-Phenoxy-ethylazo)-prop-2-yl-hydroperoxide (CAS 87841-77-8)

Ethyl vinyl ether (CAS 109-92-2)

Hydrogenchloride (CAS 7647-01-0)

Diethyl ether (CAS 60-29-7)

4-phenoxybutyronitrile (CAS 2243-43-8)

4-phenoxy-1-butene (CAS 2653-89-6)

4-phenoxybut-2-yn-1-ol (B8460118) (CAS 32833-70-8)

Phenoxyethyl bromide (CAS 589-10-6)

1-phenoxy-2-<(1-methylethylidene)hydrazino>ethane (CAS 87841-81-4)

N-methoxy-N-methyl-formamide (CAS 32117-82-1)

Future Research Directions and Challenges in 4 Phenoxybutanal Chemistry

Development of Sustainable Synthesis Methods and Green Chemistry Approaches

Current synthetic routes for compounds like 4-Phenoxybutanal often rely on traditional methods that may involve harsh reagents, multiple steps, or generate significant waste. Future research should prioritize the development of sustainable and green chemistry approaches for its synthesis. This includes exploring catalytic methods that offer high atom economy, utilize renewable feedstocks, operate under milder reaction conditions (lower temperatures and pressures), and employ environmentally benign solvents.

Research into etherification reactions, such as reacting a butanol derivative with phenol (B47542) under basic conditions, is a common strategy . However, optimizing these processes for sustainability is key. For instance, investigating biocatalytic routes or enzymatic transformations could offer highly selective and environmentally friendly alternatives. The use of heterogeneous catalysts that can be easily recovered and reused would also significantly contribute to greener synthesis. Challenges in this area include achieving high yields and purities while minimizing energy consumption and waste generation.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

While the aldehyde and ether functionalities of this compound offer predictable reactivity, there remains scope for discovering novel reaction pathways and improving selectivity. Future research could focus on:

New Carbonyl Transformations: Exploring selective reductions, oxidations, additions, and condensation reactions of the aldehyde group that are not yet widely reported for this specific compound. This could involve the use of novel organocatalysts or metal catalysts.

Ether Cleavage/Modification: Investigating methods for selective cleavage or modification of the phenoxy ether linkage under mild conditions, potentially opening pathways to new derivatives.

Stereoselective Synthesis: If chiral centers are introduced through reactions, developing methods for high stereoselectivity (enantioselectivity and diastereoselectivity) will be critical for applications requiring specific stereoisomers. For example, studies on similar aldehydes have shown efficient radical coupling reactions yielding diols nih.govgoogle.com. Future work could explore similar transformations with this compound to control stereochemistry.

Regioselectivity: For reactions involving the aromatic ring or the alkyl chain, controlling regioselectivity will be essential to avoid unwanted byproducts.

Integration with Flow Chemistry and Automated Synthesis Platforms

The chemical industry is increasingly moving towards continuous flow chemistry and automated synthesis platforms due to their advantages in safety, efficiency, scalability, and precise control. Future research should explore the integration of this compound synthesis and reactions into such systems.

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound could offer improved heat and mass transfer, leading to better reaction control and higher throughput compared to batch processes. This is particularly relevant for reactions that are exothermic or involve hazardous intermediates.

Automated Reaction Optimization: Utilizing automated platforms for reaction screening and optimization can rapidly identify optimal conditions (temperature, concentration, catalyst loading, reaction time) for various transformations involving this compound. This can accelerate the discovery of new synthetic routes and applications.

Microreactor Technology: Employing microreactors for reactions involving this compound could enhance safety, especially for potentially hazardous transformations, by minimizing the volume of reactive material present at any given time.

Advanced Analytical Method Development for Trace Analysis and Complex Matrices

Accurate and sensitive detection and quantification of this compound are crucial for quality control, environmental monitoring, and understanding its fate in various matrices. Future research should focus on developing advanced analytical methods capable of trace analysis, particularly in complex matrices.

High-Sensitivity Detection: Developing methods using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with enhanced sensitivity and selectivity to detect this compound at very low concentrations.

Matrix Effects Mitigation: Addressing challenges associated with analyzing this compound in complex matrices such as environmental samples (water, soil), biological fluids, or complex product formulations. This may involve developing advanced sample preparation techniques (e.g., solid-phase extraction, derivatization).

Method Validation: Rigorous validation of analytical methods according to international standards (e.g., ICH guidelines) is necessary to ensure reliability, accuracy, and precision. This includes establishing limits of detection (LOD) and quantification (LOQ). For instance, methods for analyzing preservatives like phenoxyethanol (B1677644) and parabens in cosmetics and environmental waters have been developed using HPLC, highlighting the need for similar advancements for this compound hitachi-hightech.compjoes.com.

Synergistic Approaches: Combining Theoretical Predictions with Experimental Validation

The synergy between computational chemistry and experimental validation is vital for accelerating research and understanding the behavior of chemical compounds. Future research directions for this compound should embrace this integrated approach.

Computational Modeling: Employing computational methods such as Density Functional Theory (DFT) to predict the electronic structure, reactivity, reaction mechanisms, and spectroscopic properties of this compound. This can guide experimental design and help in understanding reaction selectivity. For example, computational studies can predict preferred reaction sites or transition states.

Predictive Analytics: Using machine learning and quantitative structure-activity relationship (QSAR) models to predict the properties and potential biological activities or environmental impacts of this compound and its derivatives.

Experimental Validation: Crucially, all theoretical predictions must be rigorously validated through well-designed experimental studies. This iterative process of prediction and validation allows for refinement of theoretical models and deeper insights into the chemistry of this compound. For instance, if computational studies predict a novel reaction pathway, experimental chemists should aim to reproduce and characterize that reaction.

Q & A

Basic: What are the established synthetic routes for 4-Phenoxybutanal, and how can purity be optimized?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or oxidation of 4-phenoxybutanol. A common approach involves:

- Knoevenagel Condensation : Reacting phenoxyacetaldehyde with acetyl chloride in the presence of a base catalyst (e.g., piperidine) to form the α,β-unsaturated aldehyde intermediate, followed by selective hydrogenation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound, followed by recrystallization from ethanol. Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 9.8 ppm for aldehyde proton) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC-MS : Reverse-phase chromatography paired with mass spectrometry to detect impurities and confirm molecular ion peak (m/z 178.22 for [M+H]) .

Advanced: How to design kinetic studies to investigate this compound’s reactivity under varying pH and temperature?

Methodological Answer:

- Experimental Design :

- Independent Variables : pH (3–10), temperature (25–60°C), solvent polarity (water, DMSO, ethanol).

- Dependent Variables : Reaction rate (monitored via UV-Vis spectroscopy at λ~270 nm for aldehyde degradation), product distribution (GC-MS analysis).

- Control : Include inert atmosphere (N) to prevent oxidation .

- Data Analysis :

Advanced: How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

- Systematic Review Framework :

- Assay Variability : Compare protocols (e.g., IC determination methods, enzyme sources).

- Compound Stability : Test degradation under assay conditions (e.g., pH, light exposure) via LC-MS .

- Validation Experiments :

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, chemical goggles, and fume hood use .

- Storage : Store in amber vials at 2–8°C under nitrogen to prevent aldehyde oxidation .

- Spill Management : Neutralize with sodium bisulfite solution and dispose via hazardous waste protocols .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to model binding to enzymes (e.g., aldehyde dehydrogenases). Focus on docking scores and binding poses (hydrogen bonds with active-site residues like Cys302) .

- MD Simulations :

- Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Validation :

- Corrogate computational results with in vitro assays (e.g., fluorescence quenching studies) .

Basic: How to formulate a research question on this compound’s role in organic synthesis?

Methodological Answer:

- Template :

- “How does the electron-donating phenoxy group in this compound influence its reactivity in [specific reaction] compared to unsubstituted butanal?”

- Key Elements :

Advanced: What strategies mitigate degradation of this compound during long-term experiments?

Methodological Answer:

- Stabilization Methods :

- Add antioxidants (e.g., BHT at 0.01% w/v) to solutions.

- Use deuterated solvents (e.g., DO) to slow hydrolysis .

- Monitoring :

- Track degradation via weekly NMR/HPLC checks. Half-life can be modeled using first-order kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。